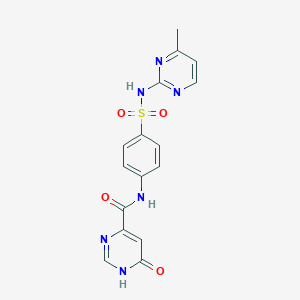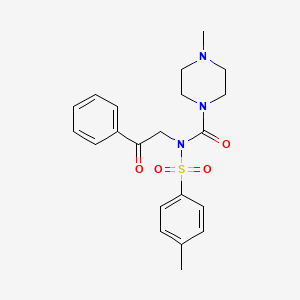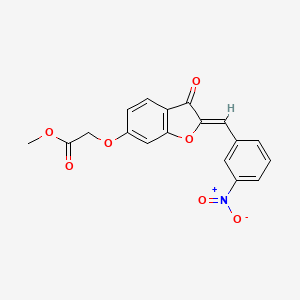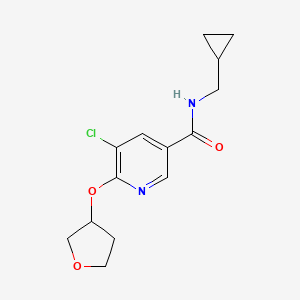
6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H14N6O4S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Monitoring and Metabolism
One study detailed the metabolism of pirimicarb, a compound structurally related to the specified chemical, focusing on its hydrolysis and subsequent demethylation. This research identified major metabolites excreted in urine, providing insights into its biological monitoring. The study emphasizes the utility of investigating pyrimidines as sensitive and specific parameters for biological monitoring of exposure to certain chemicals (Hardt, Appl, & Angerer, 1999).
Therapeutic Evaluation
Another study evaluated sulfadiazine, which shares the pyrimidine structure, highlighting its therapeutic efficacy and toxic effects in a clinical setting. This research offers insights into the clinical use of sulfadiazine, providing a basis for understanding how similar compounds might be applied therapeutically (Finland, Strauss, & Peterson, 1941).
Detoxification and Cancer Risk
Research on the role of human glutathione S-transferases (hGSTs) in detoxifying a metabolite of a dietary carcinogen provides a model for understanding how similar compounds might be metabolized and detoxified in the human body. This study also explored the effect of a genetic polymorphism in hGSTA1 on colorectal cancer risk, shedding light on the genetic factors that may influence the detoxification process and disease risk associated with exposure to pyrimidine-containing compounds (Coles et al., 2001).
Exposure and DNA Adduct Formation
A study on the urinary metabolite profile of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a dietary carcinogen, in relation to colon DNA adducts after a low-dose exposure in humans, provides a framework for examining how exposure to similar compounds could be linked to DNA damage. The findings underscore the importance of metabolite profiles in predicting DNA adduct formation, a critical factor in understanding the carcinogenic potential of chemical exposures (Malfatti et al., 2006).
Propiedades
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c1-10-6-7-17-16(20-10)22-27(25,26)12-4-2-11(3-5-12)21-15(24)13-8-14(23)19-9-18-13/h2-9H,1H3,(H,21,24)(H,17,20,22)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJXYOJTICBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)



![N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2894129.png)


![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)
![[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2894134.png)
![5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2894135.png)



![2-Isopropyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2894140.png)
